molecular formula C7H15N B7868722 (1-Tert-butylcyclopropyl)amine

(1-Tert-butylcyclopropyl)amine

Cat. No.: B7868722
M. Wt: 113.20 g/mol
InChI Key: NCBGTDPAYKAHSZ-UHFFFAOYSA-N
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Description

(1-Tert-butylcyclopropyl)amine is an organic compound with the chemical formula C7H15N. It is a cyclopropane derivative where a tert-butyl group is attached to the cyclopropane ring, and an amine group is bonded to the same carbon as the tert-butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1-Tert-butylcyclopropyl)amine can be synthesized through several methods:

    Alkylation of Amines: One common method involves the alkylation of cyclopropylamine with tert-butyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine and facilitate the nucleophilic substitution reaction.

    Cyclopropanation Reactions:

Industrial Production Methods: Industrial production of 1-tert-butylcyclopropan-1-amine may involve large-scale alkylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (1-Tert-butylcyclopropyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl halides.

Major Products Formed:

Scientific Research Applications

(1-Tert-butylcyclopropyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-butylcyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The cyclopropane ring provides structural rigidity, which can affect the binding affinity and specificity of the compound .

Comparison with Similar Compounds

    Cyclopropylamine: Similar structure but lacks the tert-butyl group.

    Tert-butylamine: Contains the tert-butyl group but lacks the cyclopropane ring.

    Cyclopropylmethylamine: Similar structure with a methyl group instead of tert-butyl.

Uniqueness: (1-Tert-butylcyclopropyl)amine is unique due to the combination of the cyclopropane ring and the tert-butyl group, which imparts distinct steric and electronic properties. This combination can influence the compound’s reactivity, stability, and interactions with other molecules .

Properties

IUPAC Name

1-tert-butylcyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6(2,3)7(8)4-5-7/h4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBGTDPAYKAHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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